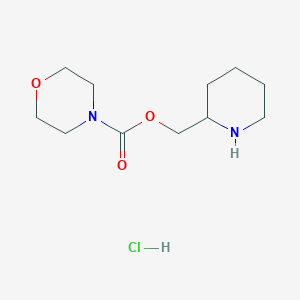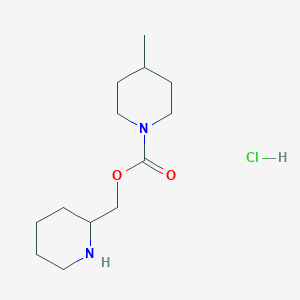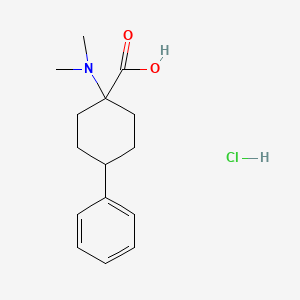
4-Bromo-6-(difluoromethyl)pyrimidine
Overview
Description
4-Bromo-6-(difluoromethyl)pyrimidine is a chemical compound with the formula C5H3BrF2N2 . It is a pyrimidine derivative that is commonly used in the synthesis of other organic compounds.
Molecular Structure Analysis
The molecular formula of 4-Bromo-6-(difluoromethyl)pyrimidine is C5H3BrF2N2 . The InChI code for this compound is 1S/C5H2BrF2N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H .Scientific Research Applications
Agrochemical Industry
4-Bromo-6-(difluoromethyl)pyrimidine: is used as an intermediate in the synthesis of agrochemicals. The incorporation of the difluoromethyl group into pyrimidines has been shown to enhance the activity of pesticides. This is due to the unique physicochemical properties of the fluorine atoms, which can improve the stability and bioavailability of the compounds .
Pharmaceutical Development
In pharmaceutical research, this compound serves as a building block for creating drugs with a pyrimidine core. Pyrimidine derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, and cardiovascular effects. The bromo and difluoromethyl groups on the pyrimidine ring can be modified to develop new drugs with improved efficacy and reduced toxicity .
Anticancer Agents
The pyrimidine moiety is a common feature in many anticancer drugs. 4-Bromo-6-(difluoromethyl)pyrimidine can be used to synthesize novel anticancer agents, leveraging the halogenated pyrimidine structure, which is crucial for the biological activity. Research has shown that 5-halogenated derivatives of pyrimidine, similar in structure to this compound, have demonstrated significant anticancer properties .
Antimicrobial Applications
Pyrimidine derivatives, including those with bromo and difluoromethyl groups, have been explored for their antimicrobial properties. They can act as potent inhibitors against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .
Material Science
In material science, 4-Bromo-6-(difluoromethyl)pyrimidine can be utilized as an intermediate in the synthesis of functional materials. The presence of fluorine atoms can impart desirable properties such as increased thermal stability and chemical resistance, which are beneficial in creating advanced materials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can also be used to develop veterinary drugs. The structural motif of pyrimidine is advantageous in creating medications that are effective in treating diseases in animals, with the potential for improved pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
4-bromo-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGXBPOPTWSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



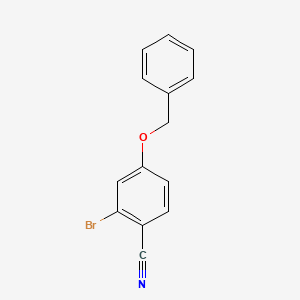

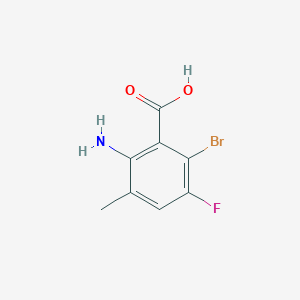
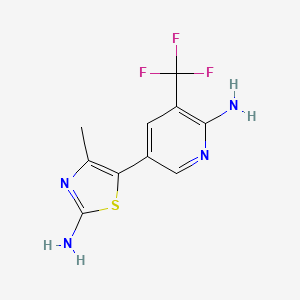
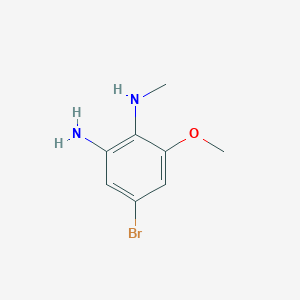
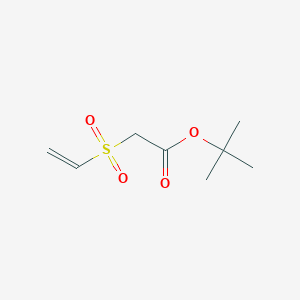
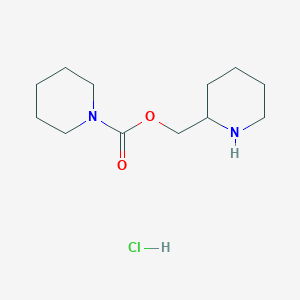
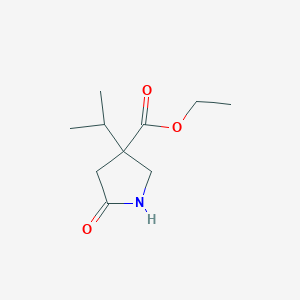
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

